molecular formula C12H14F3N B599019 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1203682-64-7

4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B599019
CAS No.: 1203682-64-7
M. Wt: 229.246
InChI Key: RTHNUKYUDBEWMM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a trifluoromethyl group at the 5-position and two methyl groups at the 4-position on the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a Friedel-Crafts acylation followed by reduction and cyclization can be employed. The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., aluminum chloride) and reducing agents like lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted isoquinolines.

Scientific Research Applications

4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy. The compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

    4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.

    5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the dimethyl groups, potentially affecting its reactivity and interaction with biological targets.

    4-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Contains only one methyl group, which may influence its steric and electronic properties.

Uniqueness: The presence of both the trifluoromethyl and dimethyl groups in 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline imparts unique chemical and biological properties, such as enhanced lipophilicity, metabolic stability, and potential for diverse chemical modifications. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4,4-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHNUKYUDBEWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744846
Record name 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203682-64-7
Record name 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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